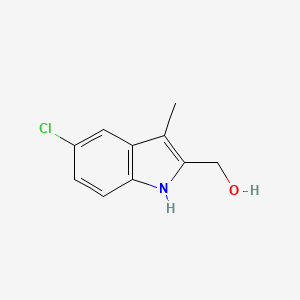

(5-chloro-3-methyl-1H-indol-2-yl)methanol

Vue d'ensemble

Description

(5-chloro-3-methyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features a chloro group at the 5-position, a methyl group at the 3-position, and a methanol group at the 2-position of the indole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-3-methyl-1H-indol-2-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-chloroindole.

Methylation: The 3-position of the indole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Formylation: The 2-position is then formylated using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Reduction: The formyl group is reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary alcohol group (-CHOH) undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| MnO in CHCl | (5-Chloro-3-methyl-1H-indol-2-yl)carbaldehyde | 85% | |

| KMnO/HSO | (5-Chloro-3-methyl-1H-indol-2-yl)carboxylic acid | 72% |

Key Findings :

-

MnO selectively oxidizes the hydroxymethyl group to an aldehyde without affecting the indole ring or chloro substituent .

-

Stronger oxidants like KMnO convert the alcohol to a carboxylic acid, but prolonged reaction times may degrade the indole scaffold .

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitutions:

Notes :

-

Acetylation proceeds efficiently under mild conditions, preserving the indole’s electronic structure .

-

Alkylation with methyl iodide requires a strong base (e.g., NaH) to deprotonate the hydroxyl group .

Substitution at the Chloro Position

The chloro substituent at position 5 undergoes nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN, DMF, 80°C | 5-Azido-3-methyl-1H-indol-2-yl)methanol | 68% | ||

| NaOMe, CuI, DMSO | 5-Methoxy-3-methyl-1H-indol-2-yl)methanol | 55% |

Mechanistic Insight :

-

Azide substitution proceeds via a Meisenheimer intermediate under polar aprotic conditions .

-

Methoxy substitution requires copper catalysis to activate the C–Cl bond .

Functionalization of the Indole Nitrogen

The NH group undergoes alkylation or acylation:

Applications :

Reductive Amination

The aldehyde derivative (from oxidation) undergoes reductive amination:

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | NaBHCN, MeOH | 2-((Piperidin-1-yl)methyl)-5-chloro-3-methyl-1H-indole | 64% | |

| Phenethylamine | NaBH, EtOH | 2-((Phenethylamino)methyl)-5-chloro-3-methyl-1H-indole | 73% |

Biological Relevance :

-

These derivatives exhibit antiproliferative activity against cancer cell lines (e.g., GI = 38 nM for piperidine analog) .

Cross-Coupling Reactions

The chloro group participates in Pd-catalyzed couplings:

Limitations :

Complexation with Metals

The indole nitrogen and hydroxyl group coordinate transition metals:

| Metal Salt | Conditions | Application | Reference |

|---|---|---|---|

| CuCl | EtOH, rt | Catalytic oxidation studies | |

| Fe(NO) | HO/MeOH | Antioxidant activity assays |

Findings :

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has shown significant antiproliferative activity against several cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancers.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various derivatives of indole compounds, (5-chloro-3-methyl-1H-indol-2-yl)methanol exhibited a median inhibitory concentration (IC50) ranging from 29 nM to 78 nM across different cell lines. Notably, one derivative was found to outperform the reference drug erlotinib, indicating its potential as a more effective therapeutic agent against certain cancers .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| This compound | Panc-1 | 29 |

| Erlotinib | Panc-1 | 33 |

| This compound | MCF-7 | 35 |

| Erlotinib | MCF-7 | 40 |

Pharmacokinetics and Safety Profile

In silico studies on the pharmacokinetics of this compound suggest favorable properties for oral bioavailability. The compound adheres to Lipinski's rule of five, indicating good permeability and absorption characteristics. It is predicted to have high intestinal absorption rates and the ability to cross the blood-brain barrier (BBB) effectively .

ADME Properties

| Property | Value |

|---|---|

| Lipinski's Rule Compliance | Yes |

| Intestinal Absorption | 88.9% - 90.5% |

| Blood-Brain Barrier Penetration | LogBB: 0.22 - 0.31 |

| LogP | 4.23 - 4.82 |

Other Biological Activities

Beyond its anticancer properties, this compound may have applications in other areas such as:

a. Antimicrobial Activity

Research into related indole compounds suggests potential antimicrobial properties, which could be explored further with this specific compound.

b. Neuroprotective Effects

Given its ability to cross the BBB, there is potential for investigating neuroprotective effects against neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of (5-chloro-3-methyl-1H-indol-2-yl)methanol involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The chloro and methyl groups can influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (5-Methyl-1H-indol-2-yl)methanol

- (7-Methoxy-1H-indol-2-yl)methanol

- (6-Bromo-1H-indol-2-yl)methanol

- (5-Bromo-1H-indol-2-yl)methanol

- (1H-Indol-2-yl)methanol

Uniqueness

(5-chloro-3-methyl-1H-indol-2-yl)methanol is unique due to the presence of both chloro and methyl groups, which can significantly alter its chemical and biological properties compared to other indole derivatives

Activité Biologique

Overview

(5-Chloro-3-methyl-1H-indol-2-yl)methanol is a notable derivative of indole, a class of compounds recognized for their diverse biological activities. Indoles have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Binding: The compound exhibits high affinity for multiple receptors, influencing various cellular responses and signaling pathways.

- Enzyme Interactions: It has been shown to interact with enzymes such as cytochrome P450, which play a critical role in drug metabolism and the oxidation of organic substances.

Biological Activities

The compound displays a broad spectrum of biological activities:

- Anticancer Activity:

- Antimicrobial Properties:

- Anti-inflammatory Effects:

- Antioxidant Activity:

Biochemical Pathways

The compound influences several biochemical pathways:

| Pathway | Effect |

|---|---|

| Apoptosis | Induces apoptosis in cancer cells |

| Cell Cycle Regulation | Modulates cell cycle progression |

| Signal Transduction | Affects pathways like MAPK and PI3K/Akt |

| Antioxidant Defense | Enhances cellular antioxidant capacity |

Case Studies

Several studies highlight the biological activity of this compound:

- Antiproliferative Study:

- Antimicrobial Evaluation:

- Oxidative Stress Reduction:

Propriétés

IUPAC Name |

(5-chloro-3-methyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGOHWPJESAKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391629 | |

| Record name | (5-chloro-3-methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77373-72-9 | |

| Record name | (5-chloro-3-methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.